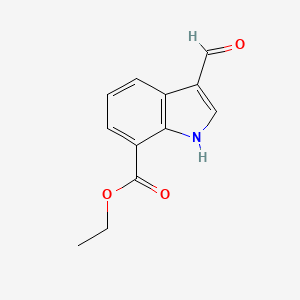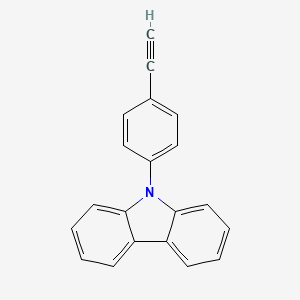
3-formil-1H-indol-7-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-1H-indole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Ethyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways lead to a broad spectrum of downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-formyl-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including ethyl 3-formyl-1H-indole-7-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, ethyl 3-formyl-1H-indole-7-carboxylate may interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
Ethyl 3-formyl-1H-indole-7-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. In cancer cells, ethyl 3-formyl-1H-indole-7-carboxylate has been shown to inhibit cell growth and induce cell death, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-formyl-1H-indole-7-carboxylate involves its interaction with various biomolecules. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For instance, ethyl 3-formyl-1H-indole-7-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-formyl-1H-indole-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-formyl-1H-indole-7-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells . The exact temporal effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of ethyl 3-formyl-1H-indole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, ethyl 3-formyl-1H-indole-7-carboxylate may cause adverse effects, including toxicity and damage to normal tissues . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxic effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of ethyl 3-formyl-1H-indole-7-carboxylate, guiding its potential use in clinical settings .
Metabolic Pathways
Ethyl 3-formyl-1H-indole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence cellular functions and contribute to the compound’s overall biological activity. Understanding the metabolic pathways of ethyl 3-formyl-1H-indole-7-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of ethyl 3-formyl-1H-indole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Studies have shown that ethyl 3-formyl-1H-indole-7-carboxylate can accumulate in tumor tissues, enhancing its anticancer effects .
Subcellular Localization
Ethyl 3-formyl-1H-indole-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with key biomolecules . Post-translational modifications and targeting signals play a crucial role in directing ethyl 3-formyl-1H-indole-7-carboxylate to its subcellular destinations. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate typically involves the formylation of ethyl indole-7-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring .
Industrial Production Methods: Industrial production of ethyl 3-formyl-1H-indole-7-carboxylate may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-formyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 5- or 6-position.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Ethyl 3-carboxy-1H-indole-7-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Ethyl 3-formyl-5-bromo-1H-indole-7-carboxylate.
Comparación Con Compuestos Similares
Ethyl 3-formyl-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with the formyl group at the 2-position.
Ethyl 3-formyl-1H-indole-5-carboxylate: Similar structure but with the formyl group at the 5-position.
Ethyl 3-formyl-1H-indole-6-carboxylate: Similar structure but with the formyl group at the 6-position.
The uniqueness of ethyl 3-formyl-1H-indole-7-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 3-formyl-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDEDCNVFAAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591638 | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927181-98-4 | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)


![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)








